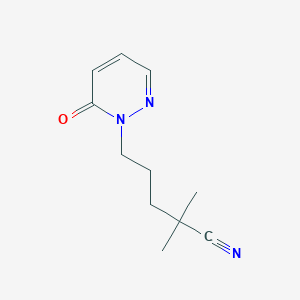![molecular formula C16H23NO4 B7589879 3-[2-(2,2,6-Trimethylmorpholin-4-yl)ethoxy]benzoic acid](/img/structure/B7589879.png)
3-[2-(2,2,6-Trimethylmorpholin-4-yl)ethoxy]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(2,2,6-Trimethylmorpholin-4-yl)ethoxy]benzoic acid, also known as TMB-4, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. TMB-4 is a derivative of benzoic acid and contains a morpholine ring, which gives it unique properties.
Wirkmechanismus
The mechanism of action of 3-[2-(2,2,6-Trimethylmorpholin-4-yl)ethoxy]benzoic acid is not fully understood, but it is believed to work by modulating the immune response and reducing inflammation. 3-[2-(2,2,6-Trimethylmorpholin-4-yl)ethoxy]benzoic acid has also been shown to activate the Nrf2 pathway, which plays a crucial role in regulating oxidative stress.
Biochemical and Physiological Effects:
3-[2-(2,2,6-Trimethylmorpholin-4-yl)ethoxy]benzoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by decreasing the production of pro-inflammatory cytokines. 3-[2-(2,2,6-Trimethylmorpholin-4-yl)ethoxy]benzoic acid has also been shown to increase the expression of antioxidant enzymes, which helps to protect cells from oxidative damage. In addition, 3-[2-(2,2,6-Trimethylmorpholin-4-yl)ethoxy]benzoic acid has been shown to have a neuroprotective effect by reducing neuronal cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-[2-(2,2,6-Trimethylmorpholin-4-yl)ethoxy]benzoic acid in lab experiments is its ability to modulate the immune response and reduce inflammation. This makes it a useful tool for studying the role of inflammation in various diseases. However, one limitation of using 3-[2-(2,2,6-Trimethylmorpholin-4-yl)ethoxy]benzoic acid is its potential toxicity at high concentrations. Careful dosing and monitoring are necessary to ensure the safety of experimental subjects.
Zukünftige Richtungen
There are several potential future directions for research involving 3-[2-(2,2,6-Trimethylmorpholin-4-yl)ethoxy]benzoic acid. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the mechanism of action of 3-[2-(2,2,6-Trimethylmorpholin-4-yl)ethoxy]benzoic acid and its potential therapeutic applications. Additionally, more research is needed to determine the optimal dosing and administration of 3-[2-(2,2,6-Trimethylmorpholin-4-yl)ethoxy]benzoic acid in various disease models.
Synthesemethoden
3-[2-(2,2,6-Trimethylmorpholin-4-yl)ethoxy]benzoic acid can be synthesized through a multistep process involving the reaction of 2-(2,2,6-trimethylmorpholin-4-yl)ethanol with benzoic acid in the presence of a catalyst. The resulting product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
3-[2-(2,2,6-Trimethylmorpholin-4-yl)ethoxy]benzoic acid has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, anti-oxidant, and anti-tumor properties. 3-[2-(2,2,6-Trimethylmorpholin-4-yl)ethoxy]benzoic acid has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
3-[2-(2,2,6-trimethylmorpholin-4-yl)ethoxy]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-12-10-17(11-16(2,3)21-12)7-8-20-14-6-4-5-13(9-14)15(18)19/h4-6,9,12H,7-8,10-11H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNKHNZDOVPYJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)(C)C)CCOC2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(2,2,6-Trimethylmorpholin-4-yl)ethoxy]benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-[(E)-3-oxo-1-phenyl-3-thiophen-2-ylprop-1-en-2-yl]pyridin-2-ylidene]propanedinitrile](/img/structure/B7589799.png)



![N-[(4,5-dimethylthiophen-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B7589845.png)
![N-[(4,5-dimethylthiophen-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B7589852.png)

![2-[(1-methylimidazol-2-yl)methyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid](/img/structure/B7589872.png)


![2-[2-[acetyl(methyl)amino]acetyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid](/img/structure/B7589892.png)

![2-[[2-(Azepan-1-yl)-2-oxoethyl]amino]-2-methylpropanoic acid](/img/structure/B7589907.png)
![2-(Imidazo[1,2-a]pyrimidin-2-ylmethylamino)-2-methylpropanoic acid](/img/structure/B7589912.png)